molecular formula C15H16N2O3S2 B6542926 N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide CAS No. 1060225-02-6

N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

Cat. No.: B6542926
CAS No.: 1060225-02-6
M. Wt: 336.4 g/mol
InChI Key: MKVCILAXJMIGBM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a synthetic acetamide derivative featuring a cyclopropyl group attached to the nitrogen atom and a thiophene-2-sulfonamido substituent on the phenyl ring. Its structure combines electron-rich thiophene and sulfonamide moieties, which may enhance its binding affinity to biological targets or metal surfaces.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-14(16-12-7-8-12)10-11-3-5-13(6-4-11)17-22(19,20)15-2-1-9-21-15/h1-6,9,12,17H,7-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVCILAXJMIGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction, where a cyclopropyl halide reacts with the intermediate compound.

    Formation of the final acetamide structure: This involves the reaction of the intermediate with an acylating agent to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes. If used in materials science, its electronic properties could be exploited in the development of organic semiconductors.

Comparison with Similar Compounds

Key Observations:

Chloro and trifluoroacetamide substituents (e.g., in and ) increase electronegativity, improving corrosion inhibition efficiency in acidic environments. For example, 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide exhibits 82% inhibition efficiency in 0.1 M HCl at 100 ppm . Cyclopropyl groups contribute to steric hindrance and metabolic stability, a feature shared across all cyclopropyl-containing analogs .

Synthetic Utility :

  • Compounds like N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide (Patent Example 26, ) are intermediates in drug synthesis, highlighting the versatility of cyclopropyl-acetamide scaffolds in medicinal chemistry.

Functional Comparisons

Corrosion Inhibition:

While direct data for the target compound are unavailable, structurally related acetamides with chloro or seleno substituents (e.g., 2-hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide) demonstrate strong corrosion inhibition via adsorption on carbon steel surfaces. Inhibition efficiency correlates with electron-withdrawing groups (e.g., nitro, chloro) that stabilize inhibitor-metal interactions . The thiophene-sulfonamido group in the target compound may offer similar adsorption capabilities due to sulfur’s lone pairs.

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